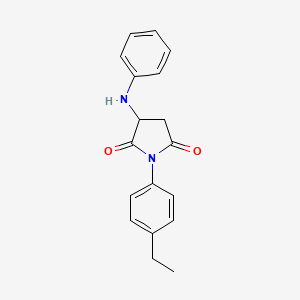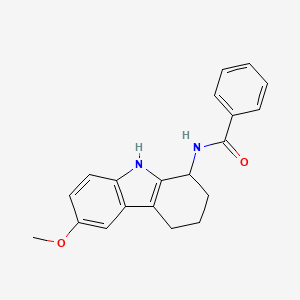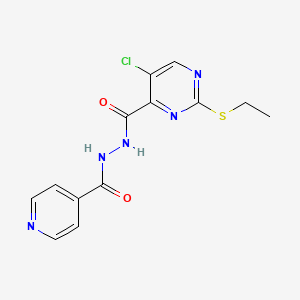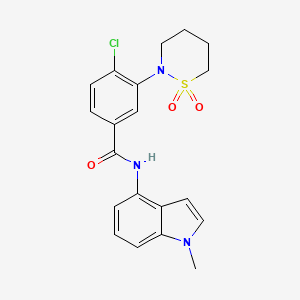
1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Preparation of 2,6-Dimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,6-Dimethylphenoxypropanol: The 2,6-dimethylphenol is reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 2,6-dimethylphenoxypropanol.
Substitution with Piperazine: The 2,6-dimethylphenoxypropanol is then reacted with 4-ethylpiperazine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(2,6-Dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(2,6-Dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(2,6-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylpiperazine moiety also adds to its distinctiveness by providing additional sites for interaction with biological targets.
特性
分子式 |
C17H28N2O2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-(2,6-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H28N2O2/c1-4-18-8-10-19(11-9-18)12-16(20)13-21-17-14(2)6-5-7-15(17)3/h5-7,16,20H,4,8-13H2,1-3H3 |
InChIキー |
HOMSNASLMWMFTE-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC(COC2=C(C=CC=C2C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[2-(2,5-dimethylphenyl)hydrazinylidene]-2-methyl-3H-indole](/img/structure/B15102387.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15102389.png)


![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B15102405.png)
![2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15102411.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102413.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B15102417.png)


![(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one](/img/structure/B15102447.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15102448.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102451.png)
![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-(2-phenylmorpholin-4-yl)ethanone](/img/structure/B15102472.png)
